4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic compound that features a combination of pyrimidine, piperidine, and benzonitrile moieties
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
Related piperidine derivatives have been shown to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Piperidine derivatives are known to play a role in various intracellular signaling pathways regulating growth and survival .
Pharmacokinetics
It’s noted that irreversible kinase inhibitors (ikis), which include some piperidine derivatives, often show improved biochemical efficacy and good pharmacokinetic (pk) or pharmacodynamics (pd) profiles .
Result of Action
Related piperidine derivatives have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra .
Action Environment
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. One common synthetic route includes the following steps:
Synthesis of Pyrimidin-2-yloxy Intermediate: This involves the reaction of pyrimidine with an appropriate alkylating agent under basic conditions to introduce the oxy group.
Formation of Piperidin-1-yl Intermediate: Piperidine is reacted with a sulfonyl chloride to form the piperidin-1-yl sulfonyl intermediate.
Coupling Reaction: The pyrimidin-2-yloxy intermediate is then coupled with the piperidin-1-yl sulfonyl intermediate under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the nitrile group or other reducible moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzamide
- 4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)phenol
- 4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)aniline
Uniqueness
4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(3-pyrimidin-2-yloxypiperidin-1-yl)sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c17-11-13-4-6-15(7-5-13)24(21,22)20-10-1-3-14(12-20)23-16-18-8-2-9-19-16/h2,4-9,14H,1,3,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXGJUXJXHPZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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